![molecular formula C11H10F2N2OS B2798141 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine CAS No. 2202416-51-9](/img/structure/B2798141.png)
4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential use in medicine. This compound is a thienopyrimidine derivative, which has shown promising results in various biological assays.
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Synthesis
Pyrimidine derivatives, such as the pyranopyrimidine core, are crucial for the pharmaceutical industry due to their synthetic versatility and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, closely related to the structure of interest, employs hybrid catalysts including organocatalysts, metal catalysts, and nanocatalysts. This approach facilitates the development of lead molecules through one-pot multicomponent reactions, highlighting the importance of pyrimidine derivatives in drug discovery and development (Parmar, Vala, & Patel, 2023).
Anti-inflammatory and SAR Studies
Pyrimidine derivatives exhibit a range of pharmacological effects including anti-inflammatory properties. The structure-activity relationships (SARs) of pyrimidines have been extensively studied, revealing that modifications in the pyrimidine nucleus significantly influence their biological activity. This suggests potential applications in developing new anti-inflammatory agents (Rashid et al., 2021).
Optical Sensors and Medicinal Applications
Pyrimidine derivatives are also used as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes in optical sensors. This application extends the relevance of pyrimidine compounds beyond pharmaceuticals into materials science, indicating a broad spectrum of research applications (Jindal & Kaur, 2021).
Anti-cancer Applications
The anticancer potential of pyrimidine derivatives in fused scaffolds has been underscored in patent literature, reflecting the extensive research interest in pyrimidine-based scaffolds for cancer treatment. These studies demonstrate the diverse mechanisms through which pyrimidine derivatives exert their cell-killing effects, hinting at their potential to interact with various enzymes, targets, and receptors (Kaur et al., 2014).
Anti-inflammatory Activity
Substituted tetrahydropyrimidine derivatives have shown potent in-vitro anti-inflammatory activity, underscoring the therapeutic potential of pyrimidine derivatives in designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Mecanismo De Acción
Target of Action
Thieno[2,3-d]pyrimidines are known to be key structural fragments of antiviral agents
Mode of Action
It’s known that thieno[2,3-d]pyrimidines can undergo a process known as the dimroth rearrangement . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This could potentially affect the compound’s interaction with its targets.
Biochemical Pathways
Given that thieno[2,3-d]pyrimidines are key structural fragments of antiviral agents , it can be inferred that this compound may interact with pathways related to viral replication or infection
Result of Action
Given that thieno[2,3-d]pyrimidines are key structural fragments of antiviral agents , it can be inferred that this compound may have antiviral effects
Propiedades
IUPAC Name |
4-[(3,3-difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2OS/c12-11(13)3-7(4-11)5-16-9-8-1-2-17-10(8)15-6-14-9/h1-2,6-7H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRZJMXDEOPYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

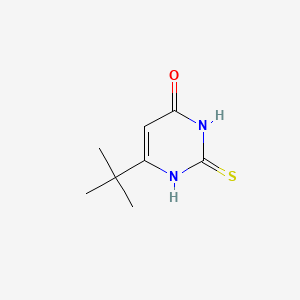

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea](/img/structure/B2798061.png)
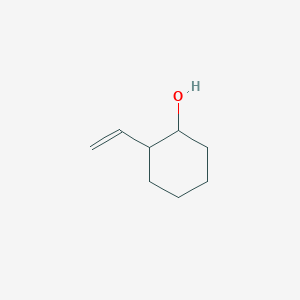
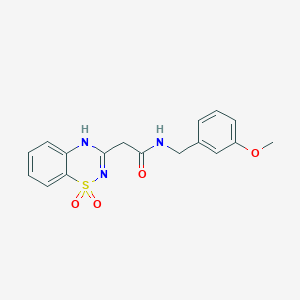

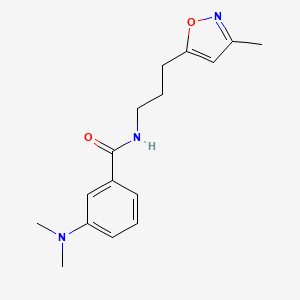
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2798073.png)
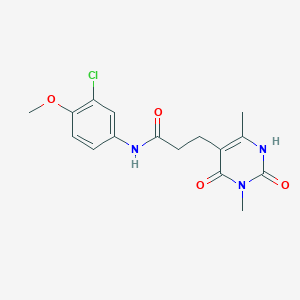
![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2798077.png)
![1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol](/img/structure/B2798080.png)
![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2798081.png)